Imidazo[2,1-b]thiazole
Overview
Description
Imidazo[2,1-b]thiazole is a fused heterocyclic compound that features a unique structure combining an imidazole ring and a thiazole ringThe this compound scaffold is present in various natural and synthetic compounds, exhibiting properties such as anti-inflammatory, antibacterial, antitubercular, cytotoxic, anthelmintic, antihypertensive, and herbicidal activities .
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazole derivatives have been found to exhibit potent anticancer activities . The primary targets of these compounds are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These compounds interact with DNA dodecamer and caspase-3, which play crucial roles in cell proliferation and apoptosis .
Mode of Action
The interaction of this compound with its targets is strongly stabilized by two hydrogen bonds . The first one is formed by this compound with ASNα101 at a distance of 2.31 Å . The second bond is formed between benzimidazole NH and Tyrα224 at a distance of 2.01 Å . These interactions lead to changes in the cellular processes, resulting in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the mitochondrial membrane depolarization and multicaspase activation, ultimately leading to apoptosis . The compound also affects the DNA synthesis process, leading to cell cycle arrest .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound derivatives have been studied. One of the compounds, ND-11543, was found to be tolerable at >500 mg/kg in mice and displayed good drug exposure with an AUC(0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include significant cytotoxic activity on cancer cells . For instance, the compound 3j exhibited much higher cytotoxic activity on cancer cells than that of normal 3T3-L1 cells . Flow cytometry analysis proved that 3j-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases and focal adhesion kinase, which are involved in cell cycle regulation and signal transduction . Additionally, this compound compounds can bind to DNA and proteins, affecting their stability and function . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . These cellular effects underscore the compound’s potential in cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for safe and effective use in medical treatments.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes oxidative metabolism in the liver, leading to the formation of various metabolites . These metabolites can further interact with biomolecules, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution properties are important for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These subcellular localization patterns are critical for the compound’s mechanism of action and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing imidazo[2,1-b]thiazole involves the Groebke–Blackburn–Bienaymé reaction, which is a one-pot synthesis using isocyanide-based multicomponent reactions. This method provides simplicity and high atom economy . Another approach involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones in the presence of polyethylene glycol-400 as a green reaction medium and catalyst under microwave irradiation .
Industrial Production Methods: A modern industrial method for synthesizing 6-oxazolyl-substituted this compound involves a three-reactor multistage system with continuous flow without isolating intermediate compounds. This method uses aminothiazole and 3-bromo-2-oxopropanoic acid, followed by a dehydrating system involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound scaffold.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the scaffold.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Imidazo[2,1-b]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules with potential biological activities.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole can be compared with other similar compounds such as imidazo[1,2-a]pyridine and imidazo[1,2-b]thiazole. While all these compounds share a fused heterocyclic structure, this compound is unique due to its specific combination of an imidazole ring and a thiazole ring, which imparts distinct biological activities . Similar compounds include:
Imidazo[1,2-a]pyridine: Known for its antitubercular activities.
Imidazo[1,2-b]thiazole: Exhibits a range of biological activities, including anticancer and antimicrobial properties.
This compound stands out due to its versatility and wide range of applications in various fields of scientific research.
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBBWLWUIISIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CSC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355728 | |
Record name | imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251-97-8 | |
Record name | imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of imidazo[2,1-b]thiazole?
A: While the core structure has a specific formula and weight, this compound derivatives vary greatly. Specific examples can be found in the papers, like 6-(4-Chlorophenyl)-3-methylthis compound (C12H9ClN2S) [].
Q2: What spectroscopic data is commonly used to characterize this compound derivatives?
A: Researchers frequently employ FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of synthesized this compound compounds [, , ]. Additionally, UV-Vis spectroscopy is used to analyze electronic transitions and correlate with theoretical calculations [].
Q3: What are some notable biological activities reported for this compound derivatives?
A: this compound derivatives have shown diverse biological activities, including:* Inhibition of mitochondrial NADH dehydrogenase: Specifically targeting the NADH: ubiquinone reductase activity in mitochondrial membranes. []* Antimicrobial activity: Acting against various bacterial and fungal strains, including Mycobacterium tuberculosis. [, , ] * Anti-inflammatory activity: Exhibiting effects comparable to diclofenac in some studies. []* Antioxidant activity: Demonstrating radical scavenging properties in vitro. []* Anticancer activity: Inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) [] and cervical cancer (HeLa) [, ].* Epidermal Growth Factor Receptor (EGFR) inhibition: Targeting EGFR, a key protein involved in cell growth and proliferation. []* L-type calcium channel modulation: Interacting with L-type calcium channels, with potential applications in cardiovascular diseases and cystic fibrosis. [, ]
Q4: How do this compound derivatives inhibit NADH dehydrogenase?
A: Research indicates that 6-thienylimidazo[2,1-b]thiazoles, a subclass, are more potent inhibitors of NADH dehydrogenase in mammalian mitochondria than in nematode mitochondria []. These compounds bind to a site that is mutually exclusive with rotenone but not with piericidin or other known inhibitors [].
Q5: How does the structure of this compound influence its interaction with L-type calcium channels?
A: Studies suggest that specific structural features of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines impact their affinity for Cav1.2 and Cav1.3 isoforms of L-type calcium channels []. This selectivity has implications for potential therapeutic applications in cardiovascular diseases and cystic fibrosis [, ].
Q6: What is known about the mechanism of action of this compound derivatives as anticancer agents?
A: Research on specific derivatives reveals multiple mechanisms:* Induction of apoptosis: Triggering programmed cell death in cancer cells [, ].* Cell cycle arrest: Halting the progression of cancer cells through the cell cycle, thereby inhibiting proliferation []. * Mitochondrial membrane potential disruption: Disrupting mitochondrial function, a crucial step in apoptosis []. * Reactive oxygen species (ROS) generation: Increasing intracellular ROS levels, leading to oxidative stress and cell death [].
Q7: What are common synthetic routes for preparing imidazo[2,1-b]thiazoles?
A: Several methods have been reported, including:* Condensation of 2-aminothiazole with α-halo ketones: This approach is widely used and allows for the introduction of various substituents at different positions of the this compound core [, , ].* Multicomponent reactions: These reactions offer a convergent and efficient way to access diversely substituted imidazo[2,1-b]thiazoles in a single step [].* [3+2] Cycloaddition reactions: This approach provides stereoselective access to spiro-fused imidazo[2,1-b]thiazoles with potential biological interest [].* Palladium-catalyzed direct arylation: This method enables the regioselective C-H arylation of imidazo[2,1-b]thiazoles, providing access to diversely substituted derivatives [].
Q8: What is the significance of using green chemistry principles in the synthesis of imidazo[2,1-b]thiazoles?
A: Employing green chemistry principles, such as using environmentally benign solvents and catalyst-free conditions, is crucial for sustainable synthesis [, , ]. This approach minimizes waste generation, reduces environmental impact, and promotes the development of eco-friendly synthetic methodologies [, ].
Q9: How is computational chemistry used in the study of this compound derivatives?
A: Computational methods, including density functional theory (DFT) calculations, are used to:* Investigate reaction mechanisms: Elucidating the reaction pathways involved in the formation of imidazo[2,1-b]thiazoles [, ].* Predict molecular properties: Calculating electronic properties, dipole moments, and spectroscopic parameters to understand structure-property relationships [].* Perform molecular docking studies: Evaluating the binding affinities and interactions of this compound derivatives with target proteins to rationalize their biological activity [].
Q10: What are the key structure-activity relationships (SAR) observed for this compound derivatives?
A: SAR studies highlight the influence of substituents on biological activity. For instance:* COX-2 inhibition: The type and size of amine substituents at the C-5 position of the this compound ring significantly influence both potency and selectivity for COX-2 inhibition [].* Anti-mycobacterial activity: The presence of a thiazole ring substituted with chlorophenyl, pyridine, or coumarin moieties shows a strong correlation with enhanced anti-mycobacterial activity [].* Antitumor activity: The presence of a guanylhydrazone moiety at specific positions of the this compound core has been linked to potent antitumor activity and inhibition of Complex III of the mitochondrial respiratory chain [].
Q11: Are there opportunities for drug delivery and targeting strategies with imidazo[2,1-b]thiazoles?
A11: While less explored in the provided papers, the diverse chemistry of imidazo[2,1-b]thiazoles allows for the introduction of various functional groups that can be exploited for conjugation to drug delivery systems or targeting ligands.
Q12: What is the historical context of this compound research?
A: The papers highlight a longstanding interest in this scaffold:* Early work focused on fundamental chemistry and synthetic methods [].* Over time, research expanded to explore diverse pharmacological activities [, , , ].
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